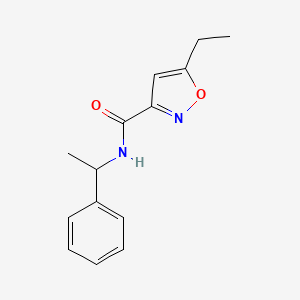
5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
Overview
Description
5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.121177757 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agents
One notable application of compounds similar to 5-ethyl-N-(1-phenylethyl)-3-isoxazolecarboxamide is in the development of antitumor agents. For instance, the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been explored for their broad-spectrum antitumor activity. These compounds, which share structural similarities with this compound, have shown curative activity against certain leukemia types and may act as prodrug modifications, releasing active agents under specific conditions (Stevens et al., 1984).
Materials Science
In materials science, compounds structurally related to this compound have been utilized in the synthesis of aromatic polyamides. These polymers exhibit desirable properties such as good thermal stability and solubility in polar solvents, making them suitable for various applications, including the production of tough and flexible films (Hsiao & Yu, 1996).
Organic Synthesis
In organic synthesis, the reactivity of substituted 4-oxothiazolidine derivatives, which are structurally related to this compound, has been studied in electron transfer reactions. These studies provide insights into the mechanisms of such reactions and the reactivity of intermediate species, contributing to the development of new synthetic methodologies (Cekic‐Laskovic et al., 2011).
Herbicidal Activity
Research has also been conducted on the synthesis and herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives. These compounds, related in structure to this compound, exhibit significant preemergent and postemergent herbicidal activity against a range of weeds. This research contributes to the development of new herbicides with potential applications in agriculture (Hamper et al., 1995).
Properties
IUPAC Name |
5-ethyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-12-9-13(16-18-12)14(17)15-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSQPIVZOYKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]furan-2-carboxamide](/img/structure/B4600770.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4600774.png)
![N-(3-chloro-4-methylphenyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4600777.png)
![ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4600785.png)
![[Octoxy(phenyl)phosphoryl]benzene](/img/structure/B4600790.png)
![2-fluoro-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4600793.png)
![2-[(2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE](/img/structure/B4600796.png)
![N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4600798.png)
![3-[4-(4-allyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4600800.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4600803.png)

![ethyl 4-(cyclopropylmethyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4600831.png)
